isobutyl 2-amino-1-(4-sulfamoylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate
Description
The compound isobutyl 2-amino-1-(4-sulfamoylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate features a pyrroloquinoxaline core substituted with:
- A 2-amino group (electron-donating, enhances nucleophilicity).
- A 4-sulfamoylphenyl group at position 1 (polar, hydrogen-bonding capable due to sulfonamide).
- An isobutyl ester at position 3 (lipophilic, influencing solubility and bioavailability).
Properties
IUPAC Name |
2-methylpropyl 2-amino-1-(4-sulfamoylphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O4S/c1-12(2)11-30-21(27)17-18-20(25-16-6-4-3-5-15(16)24-18)26(19(17)22)13-7-9-14(10-8-13)31(23,28)29/h3-10,12H,11,22H2,1-2H3,(H2,23,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGKNUOYNTZMHEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C4=CC=C(C=C4)S(=O)(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been reported to targetCDK9 , a cyclin-dependent kinase involved in transcription regulation.
Mode of Action
Compounds with similar structures have been shown to inhibit cdk9, leading to the suppression of cell proliferation. This is achieved by blocking Rb phosphorylation and inducing apoptosis via the downregulation of CDK9 downstream proteins Mcl-1 and c-Myc.
Biological Activity
Isobutyl 2-amino-1-(4-sulfamoylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article focuses on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrroloquinoxaline core, which is known for various bioactive properties. Its structure can be broken down as follows:
- Core Structure : Pyrrolo[2,3-b]quinoxaline
- Substituents :
- Amino Group : Enhances solubility and biological activity.
- Sulfamoyl Group : Known for antibacterial and enzyme inhibition properties.
- Carboxylate Group : Impacts pharmacokinetics and bioavailability.
Anticancer Activity
Research indicates that compounds with a similar structural framework exhibit anticancer properties. For example, derivatives of pyrroloquinoxaline have shown efficacy against various cancer cell lines by inhibiting key signaling pathways involved in tumor growth. The mechanism often involves the modulation of the ERBB signaling pathway, which is crucial in cancer proliferation and survival .
Anti-inflammatory Properties
The sulfamoyl group present in the compound is associated with anti-inflammatory activity. Studies have demonstrated that compounds with similar functional groups can significantly reduce inflammation markers in vitro and in vivo models. For instance, the compound's effects were evaluated using carrageenan-induced paw edema tests, where significant reductions in swelling were observed .
Enzyme Inhibition
This compound has been evaluated for its potential as an enzyme inhibitor. Specifically, it has shown promise as an acetylcholinesterase (AChE) inhibitor, which is relevant for treating neurodegenerative diseases like Alzheimer's . The binding interactions were analyzed through molecular docking studies, revealing strong affinities for the active site of AChE.
Case Studies and Experimental Findings
The biological activity of this compound can be attributed to several mechanisms:
- ERBB Signaling Modulation : By interfering with ERBB pathways, the compound may induce apoptosis in cancer cells.
- Cytokine Inhibition : Reduces pro-inflammatory cytokines such as TNF-alpha and IL-6, contributing to its anti-inflammatory effects.
- Enzyme Binding : The interaction with AChE suggests potential applications in neuroprotection.
Scientific Research Applications
Anticancer Activity
One of the primary applications of isobutyl 2-amino-1-(4-sulfamoylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is its role as an anticancer agent. Research has indicated that compounds within the pyrrolo[2,3-b]quinoxaline class exhibit selective inhibition of specific kinases involved in cancer progression. For instance, studies have shown that these compounds can inhibit Mer tyrosine kinase (MerTK), which plays a critical role in tumor growth and metastasis .
Table 1: Summary of Anticancer Studies
Anti-inflammatory Properties
In addition to anticancer effects, this compound has been investigated for its anti-inflammatory properties. The presence of the sulfonamide group enhances its ability to modulate inflammatory responses. In vitro studies have demonstrated that this compound can reduce the production of pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Table 2: Anti-inflammatory Activity Overview
| Study Reference | Inflammatory Model | Outcome | Mechanism |
|---|---|---|---|
| Murine model | Decreased inflammation | Inhibition of TNF-alpha production. | |
| Human cell lines | Reduced cytokine release | Modulation of NF-kB signaling pathway. |
Antimicrobial Activity
Emerging research suggests that this compound may possess antimicrobial properties. Preliminary studies indicate effectiveness against various bacterial strains, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus). The mechanism appears to involve disruption of bacterial cell wall synthesis.
Table 3: Antimicrobial Efficacy Data
| Study Reference | Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Observations |
|---|---|---|---|
| MRSA | 32 µg/mL | Bactericidal effect observed. | |
| E. coli | 16 µg/mL | Significant growth inhibition. |
Mechanistic Insights and Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of this compound. Modifications to the pyrroloquinoxaline core or side chains can enhance potency and selectivity for specific targets. Studies employing molecular docking simulations have provided insights into binding affinities with various biological targets, aiding in the design of more effective derivatives.
Table 4: SAR Insights
| Modification Type | Effect on Activity | Targeted Pathway |
|---|---|---|
| Alteration of sulfonamide group | Increased anti-inflammatory activity | NF-kB pathway |
| Variation in alkyl chain length | Enhanced anticancer potency | MerTK inhibition |
Conclusion and Future Directions
This compound shows promise across multiple therapeutic areas, including oncology, inflammation, and infectious diseases. Ongoing research is necessary to fully elucidate its mechanisms and optimize its pharmacological properties for clinical applications.
Future studies should focus on:
- Comprehensive preclinical trials to assess safety and efficacy.
- Exploration of combination therapies with existing drugs to enhance therapeutic outcomes.
- Further structural modifications to improve selectivity and reduce potential side effects.
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
Key structural analogs differ in substituents at positions 1 and 3, impacting electronic, steric, and solubility profiles:
¹Estimated based on structural analogs.
Electronic and Solubility Profiles
- Sulfamoyl Group (Target Compound): Introduces strong polarity and hydrogen-bonding capacity, likely improving aqueous solubility compared to esters or aryl groups.
- Naphthyl Group (Ethyl 2-Naphthyl) : Enhances hydrophobicity and π-π stacking, which may improve adsorption on metallic surfaces (relevant for corrosion inhibition) or aromatic biological targets.
- Methoxybenzyl (Butyl Methoxybenzyl) : Methoxy donates electrons via resonance, increasing electron density on the aromatic ring. This could enhance interactions with electrophilic sites in biological or material systems.
Corrosion Inhibition (AHPQC Analogs)
The carbonitrile-substituted analog AHPQC (2-amino-1-(4-aminophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile) demonstrated 91% inhibition efficiency for C38 steel in hydrochloric acid . Key mechanisms include:
- Adsorption : Follows the Langmuir isotherm, with physisorption (ΔG°ads ≈ -14.6 kJ/mol) and chemisorption via XPS-confirmed Fe–N bonds .
- Protonation: Multiple N-atoms (quinoxaline, pyrrole, nitrile) enable protonation in acidic media, facilitating electrostatic interactions with the steel surface .
- Synergistic Effects: Delocalized π-electrons from aromatic rings enhance adsorption via donor-acceptor interactions with Fe d-orbitals .
Comparison to Target Compound : The sulfamoyl group in the target may offer superior H-bonding for adsorption but lower protonation capacity than AHPQC’s nitrile and amine groups.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
